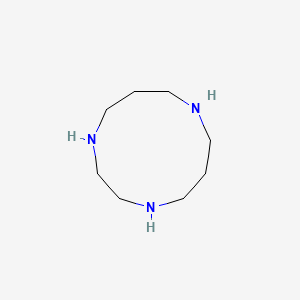![molecular formula C35H30N2O2 B3263012 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline CAS No. 365542-46-7](/img/structure/B3263012.png)
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Overview
Description
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline is a synthetic organic compound. This molecule is designed for a variety of applications in scientific research, particularly in the fields of chemistry and pharmacology due to its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline involves multiple steps:
Synthesis of intermediates: The initial steps include the preparation of methoxy-substituted phenyl and quinoline intermediates.
Coupling reactions: These intermediates are then subjected to coupling reactions, typically involving reagents like palladium catalysts, to form the desired linkages between the phenyl and quinoline moieties.
Purification: The compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
While the laboratory preparation is often detailed, industrial production scales up these methods, focusing on optimizing yield, purity, and cost-efficiency. Automation in reaction setups and purification processes is commonly employed to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: It can be oxidized under specific conditions, potentially affecting the quinoline ring.
Reduction: The nitro groups or other reducible functionalities present can be reduced.
Substitution: Halogenation, nitration, and other substitution reactions can be carried out on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃.
Reducing agents: NaBH₄, LiAlH₄.
Substituents: Halogens, nitro groups using electrophilic aromatic substitution mechanisms.
Major Products
The reaction products vary widely depending on the reaction conditions but often involve modifications to the quinoline or phenyl rings.
Scientific Research Applications
The compound has diverse applications, such as:
Chemistry: Used as a model compound for studying organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential pharmaceutical properties, including anti-cancer and antimicrobial activities.
Mechanism of Action
The exact mechanism by which 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline exerts its effects depends on its application. For instance:
Biological activity: It might bind to specific molecular targets such as enzymes or receptors, altering their activity. This binding could involve the quinoline ring interacting with the target's active site.
Comparison with Similar Compounds
Similar Compounds
**4-[2-[4-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
**2-Methoxy-4-[2-(4-quinolyl)ethyl]phenyl]-quinoline
Other methoxy-phenylquinolines
Uniqueness
What sets 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline apart is its unique methoxy substitution which may provide distinct reactivity and biological properties compared to other quinoline derivatives.
There you go, a comprehensive dive into the fascinating world of this compound!
Properties
IUPAC Name |
4-[2-[4-[2-methoxy-5-(2-quinolin-4-ylethyl)phenoxy]phenyl]ethyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O2/c1-38-34-19-14-26(11-16-28-21-23-37-33-9-5-3-7-31(28)33)24-35(34)39-29-17-12-25(13-18-29)10-15-27-20-22-36-32-8-4-2-6-30(27)32/h2-9,12-14,17-24H,10-11,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVFJEMWWOAJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=NC3=CC=CC=C23)OC4=CC=C(C=C4)CCC5=CC=NC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139347 | |
| Record name | Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-46-7 | |
| Record name | Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B3262951.png)



![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)




![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)
![2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263018.png)
